molecular formula C6H4ClNO B1588816 6-Chloropyridine-2-carbaldehyde CAS No. 54087-03-5

6-Chloropyridine-2-carbaldehyde

Cat. No.: B1588816
CAS No.: 54087-03-5
M. Wt: 141.55 g/mol
InChI Key: XTRLIKXVRGWTKW-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest due to its versatile applications in organic synthesis and various scientific research fields.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

6-Chloropyridine-2-carbaldehyde is widely used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
  • Oxidation and Reduction Reactions: It can be oxidized to form 6-chloropyridine-2-carboxylic acid or reduced to produce 6-chloropyridine-2-methanol.

Pharmaceutical Applications

The compound is significant in drug development due to its role as a building block for biologically active molecules. It has been explored for:

  • Antimicrobial Activity: Research indicates that derivatives of this compound possess antibacterial properties, making them candidates for developing new antibiotics .
  • Targeting Specific Enzymes: It is involved in synthesizing compounds that target specific enzymes and receptors, which is crucial for developing therapeutic agents for various diseases .

Material Science

In material science, this compound has applications in:

  • Synthesis of Functional Materials: Its reactivity allows it to be used in creating polymers and other materials with specific properties, such as enhanced conductivity or optical characteristics .

Agrochemicals and Dyes

The compound is also utilized in producing agrochemicals and dyes, where its chemical properties contribute to the effectiveness and stability of these products in agricultural applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of a derivative synthesized from this compound against Escherichia coli. The derivative exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 5 µM, demonstrating that chlorine substitution enhances antibacterial properties .

Case Study 2: Drug Development

Research involving the synthesis of enzyme inhibitors from this compound showed promising results in targeting specific pathways associated with cancer. The synthesized compounds displayed effective inhibition against cancer cell lines, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Chloropyridine-2-carbaldehyde involves its ability to undergo nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is primarily due to the presence of the electron-withdrawing chlorine atom and the reactive aldehyde group, which facilitate various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 6-Chloropyridine-2-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways .

Biological Activity

6-Chloropyridine-2-carbaldehyde is an organic compound characterized by its chlorinated pyridine structure and aldehyde functional group. Its molecular formula is C6H4ClNOC_6H_4ClNO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceutical compounds. Despite its promising applications, detailed studies on its biological mechanisms remain limited.

This compound features a chlorine atom at the 6-position of the pyridine ring, which influences its reactivity and biological activity. The presence of the aldehyde group allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit several biological activities, primarily antimicrobial and anti-inflammatory properties. The chlorine substituent enhances the lipophilicity of these compounds, potentially affecting their pharmacokinetics and bioactivity.

Antimicrobial Activity

A study synthesized derivatives of 6-chloro-pyridin-2-yl-amine and evaluated their antibacterial and antifungal activities. While most derivatives exhibited moderate activity against tested microbial strains, some showed significant effects, indicating their potential as antimicrobial agents .

CompoundActivity TypeNotes
3aAntibacterialSignificant activity against specific strains
3fAntifungalModerate activity observed
3hAntibacterialNotable changes in activity

Case Studies

  • Synthesis and Evaluation : A study conducted by Nagashree et al. focused on synthesizing various derivatives from 2-amino-6-chloropyridine. The synthesized compounds were characterized using spectral techniques and screened for antimicrobial activity. Results indicated that while some compounds demonstrated moderate efficacy, they were less potent than standard antibacterial agents .
  • Antitumor Activity : Another research effort investigated the antitumor properties of compounds derived from pyridine-3-carbaldehyde thiosemicarbazones. These compounds were tested against several human tumor cell lines, revealing varying degrees of cytotoxicity. One compound showed an IC50 value between 3.36 to 21.35 µM, indicating promising antiproliferative effects against lung carcinoma cells .

While specific mechanisms for this compound are not well-documented, related studies suggest that its derivatives may interact with cellular thiols, leading to redox reactions that contribute to cytotoxicity against cancer cells . The ability to form complexes with metal ions may also enhance its biological activities.

Safety and Toxicity

Safety data regarding this compound indicate that it is an irritant. Further studies are needed to comprehensively assess its toxicity profile in vivo.

Properties

IUPAC Name

6-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-3-1-2-5(4-9)8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRLIKXVRGWTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444929
Record name 6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54087-03-5
Record name 6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-pyridinecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloropyridine-2-carbaldehyde
6-Chloropyridine-2-carbaldehyde
6-Chloropyridine-2-carbaldehyde
6-Chloropyridine-2-carbaldehyde
6-Chloropyridine-2-carbaldehyde
6-Chloropyridine-2-carbaldehyde

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